Synthesis of 4-Hydroxynonenal Alkyne: A Technical Guide for Researchers
Synthesis of 4-Hydroxynonenal Alkyne: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the synthesis protocol for 4-Hydroxynonenal (B163490) (HNE) alkyne, a valuable chemical probe for studying lipid peroxidation and its role in various physiological and pathological processes. This document details the multi-step synthesis, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.
4-Hydroxynonenal (HNE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It is a widely recognized biomarker of oxidative stress and is implicated in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][3] The alkyne analog of HNE serves as a powerful tool for "click chemistry," enabling the specific and efficient labeling and identification of HNE-modified proteins and other biomolecules.[1][4]
Multi-Step Synthesis of 4-Hydroxynonenal Alkyne
The synthesis of 4-Hydroxynonenal alkyne is a multi-step process that begins with the coupling of a sulfinate with an appropriate alkynyl aldehyde, followed by a series of protection, reduction, oxidation, and deprotection steps. The overall synthetic scheme is adapted from procedures developed for HNE and its analogs.[5]
Experimental Protocol
Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate
The synthesis commences with the coupling of a sulfinate (compound 7 in the referenced literature) with an alkynyl aldehyde to form the α,β-unsaturated ester.[5] This reaction establishes the core structure of the HNE backbone.
Step 2: Silyl (B83357) Protection of the Hydroxyl Group
To prevent unwanted side reactions in subsequent steps, the hydroxyl group is protected with a silyl ether, typically using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl). This protection is crucial for the selective reduction of the ester group in the following step.[5]
Step 3: Reduction of the Ester to an Alcohol
The ester functionality is selectively reduced to a primary alcohol using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). This step is performed at low temperatures to ensure selectivity and prevent reduction of the double bond.[5]
Step 4: Oxidation of the Alcohol to an Aldehyde
The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, to yield the protected HNE-alkyne.[5]
Step 5: Deprotection of the Silyl Ether
In the final step, the silyl protecting group is removed under acidic conditions, for instance, using aqueous hydrofluoric acid (HF) in acetonitrile, to yield the final product, 4-Hydroxynonenal alkyne.[5]
Quantitative Data Summary
The following tables summarize key quantitative data, including the characterization of a key intermediate in the synthesis of 4-HNE alkyne.
Table 1: Spectroscopic Data for Silyl-Protected α,β-Unsaturated Ester Intermediate (9b) [4][5]
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 6.88 (dd, 1H, J = 4.8, 15.6 Hz), 5.95 (dd, 1H, J = 1.8, 15.6 Hz), 4.33 (m, 1H), 4.17 (dq, 2H, J = 1.5, 7.2 Hz), 2.18 (dt, 2H, J = 2.7, 6.9 Hz), 1.92 (t, 1H, J = 2.7 Hz), 1.60 (m, 4H), 1.27 (t, 3H, J = 7.2 Hz), 0.89 (s, 9H), 0.04 (s, 3H), 0.01 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 166.6, 150.5, 120.1, 84.0, 71.0, 68.6, 60.3, 36.1, 25.8, 23.5, 18.4, 18.2, 14.2, -4.6, -5.0 |
| HRMS (MALDI) | Calculated for C₁₇H₃₀O₃Si (M+H): 311.2042, Observed: 311.2046 |
Table 2: Physicochemical Properties of 4-Hydroxynonenal Alkyne [1]
| Property | Value |
| Formal Name | 4-hydroxynon-2E-en-8-ynal |
| Molecular Formula | C₉H₁₂O₂ |
| Formula Weight | 152.2 |
| CAS Number | 1011268-23-7 |
Biological Signaling and Experimental Applications
4-HNE is a known modulator of various signaling pathways, primarily through its ability to form covalent adducts with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.[2][6] This modification can alter protein function and trigger cellular responses to oxidative stress.
Caption: 4-HNE formation and its impact on cellular signaling pathways.
The alkyne functionality of 4-HNE alkyne allows for its use in bioorthogonal "click chemistry" reactions. This enables the specific labeling and subsequent identification of proteins that are targeted by HNE within a complex biological sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 3. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]
